[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-
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Overview
Description
[1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4’-pentyl-: is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4’-pentyl- typically involves multi-step organic reactions. The process begins with the preparation of the bicyclohexyl core, followed by the introduction of the ethoxy and difluorophenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4’-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
[1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4’-pentyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of [1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4’-pentyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Bicyclohexyl]-4-ol, 4-(4-methoxy-2,3-difluorophenyl)-4’-pentyl-
- [1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-dichlorophenyl)-4’-pentyl-
- [1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-dibromophenyl)-4’-pentyl-
Uniqueness
The uniqueness of [1,1’-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4’-pentyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
790205-42-4 |
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Molecular Formula |
C25H38F2O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1-(4-ethoxy-2,3-difluorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C25H38F2O2/c1-3-5-6-7-18-8-10-19(11-9-18)20-14-16-25(28,17-15-20)21-12-13-22(29-4-2)24(27)23(21)26/h12-13,18-20,28H,3-11,14-17H2,1-2H3 |
InChI Key |
SAFWXWYSQPJIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(C3=C(C(=C(C=C3)OCC)F)F)O |
Origin of Product |
United States |
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